3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester

CAS No.: 24963-24-4

Cat. No.: VC15459604

Molecular Formula: C10H8ClNO4

Molecular Weight: 241.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24963-24-4 |

|---|---|

| Molecular Formula | C10H8ClNO4 |

| Molecular Weight | 241.63 g/mol |

| IUPAC Name | ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H8ClNO4/c1-2-15-9(13)12-7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3 |

| Standard InChI Key | PXGIZDAJJVNROD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |

Introduction

Chemical Structure and Properties

Molecular Architecture

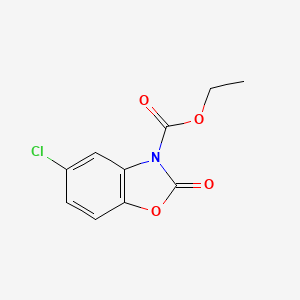

The compound’s structure (Fig. 1) comprises a benzoxazole scaffold—a benzene ring fused to an oxazole moiety containing oxygen and nitrogen atoms. Key functional groups include:

-

Chloro group (-Cl) at the 5-position, enhancing electrophilicity.

-

Ethyl ester (-COOEt) at the 3-carboxylic acid position, influencing solubility and reactivity.

Table 1: Molecular Properties of 3-Benzoxazolinecarboxylic Acid, 5-Chloro-2-Oxo-, Ethyl Ester

| Property | Value |

|---|---|

| CAS Registry Number | 24963-24-4 |

| Molecular Formula | C₁₀H₈ClNO₄ |

| Molecular Weight | 241.63 g/mol |

| IUPAC Name | Ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |

| SMILES | CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |

| InChI Key | PXGIZDAJJVNROD-UHFFFAOYSA-N |

The chloro group’s position ortho to the oxazole ring’s nitrogen atom creates electronic asymmetry, facilitating regioselective reactions.

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility due to the hydrophobic benzoxazole core; soluble in polar organic solvents (e.g., DMSO, ethanol).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves cyclocondensation of o-aminophenol derivatives with chloroacetic acid or its esters. A representative protocol (Scheme 1) includes:

-

Cyclization: Reaction of 5-chloro-2-aminophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the benzoxazole ring.

-

Esterification: Subsequent acylation at the 3-position using ethyl chloroformate.

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Temperature | 80–100°C |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | Potassium carbonate |

| Reaction Time | 6–8 hours |

These conditions yield moderate to high purity (70–85%).

Mechanistic Insights

The chloro group’s electron-withdrawing nature activates the benzoxazole ring toward nucleophilic attack. For instance, in ester hydrolysis:

-

Acidic Conditions: Protonation of the ester carbonyl facilitates nucleophilic water attack, yielding the carboxylic acid.

-

Basic Conditions: Hydroxide ion directly cleaves the ester, forming the carboxylate salt.

Such reactivity enables derivatization for drug discovery, where the ester serves as a protecting group.

Applications in Medicinal Chemistry and Organic Synthesis

Synthetic Utility

-

Heterocyclic Scaffold: Serves as a building block for synthesizing fused heterocycles (e.g., benzoxazolo-quinazolines).

-

Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings at the chloro-substituted position, enabling aryl-aryl bond formation.

| Parameter | Value |

|---|---|

| Test Species | Mouse (Rodent) |

| Route | Intraperitoneal |

| LD₅₀ | >1 g/kg |

| Observed Effects | Lethality only |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume